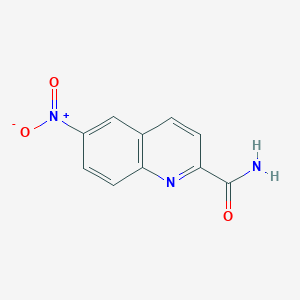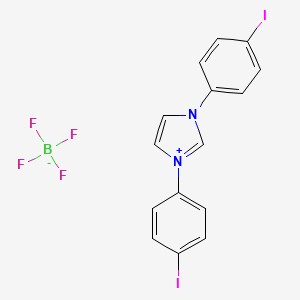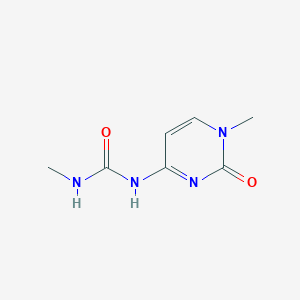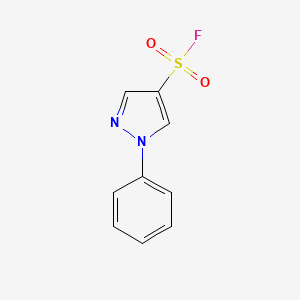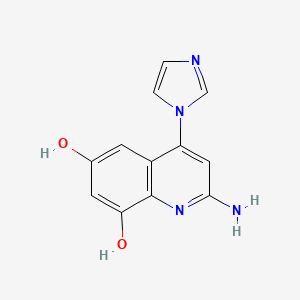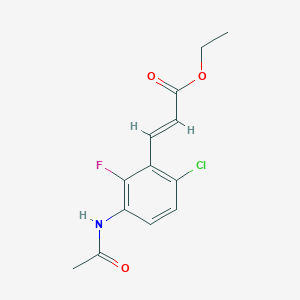
(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, an acetamido group, a chloro substituent, and a fluorophenyl ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetamido-6-chloro-2-fluoroaniline and ethyl acrylate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl (E)-3-(3-acetamido-6-chlorophenyl)acrylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl (E)-3-(3-acetamido-2-fluorophenyl)acrylate: Lacks the chlorine substituent, which may influence its chemical properties.
Ethyl (E)-3-(3-acetamido-6-chloro-2-methylphenyl)acrylate: Contains a methyl group instead of a fluorine, which can alter its steric and electronic properties.
Propriétés
Formule moléculaire |
C13H13ClFNO3 |
|---|---|
Poids moléculaire |
285.70 g/mol |
Nom IUPAC |
ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-3-19-12(18)7-4-9-10(14)5-6-11(13(9)15)16-8(2)17/h4-7H,3H2,1-2H3,(H,16,17)/b7-4+ |
Clé InChI |
YWUKYCZNFYNFGX-QPJJXVBHSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)NC(=O)C)Cl |
SMILES canonique |
CCOC(=O)C=CC1=C(C=CC(=C1F)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


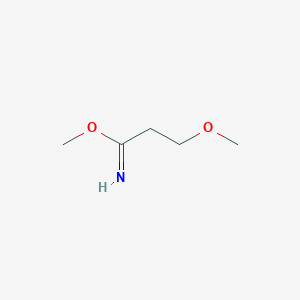
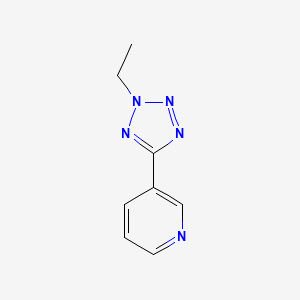
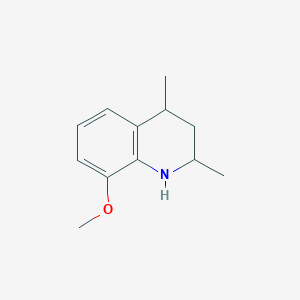
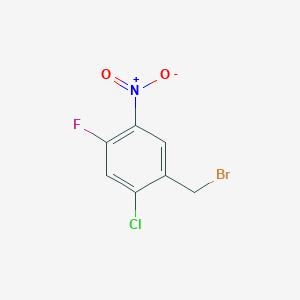
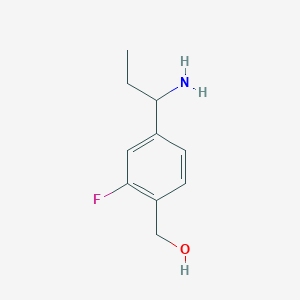
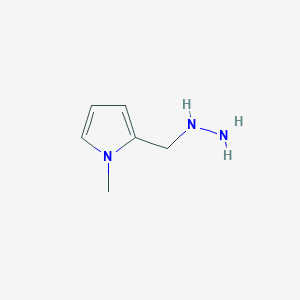
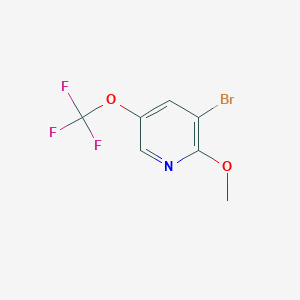
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
